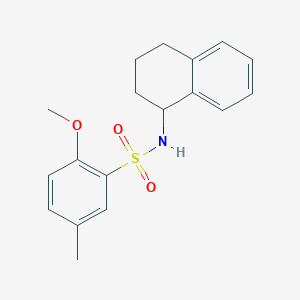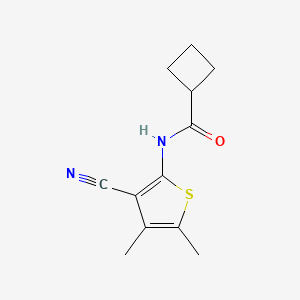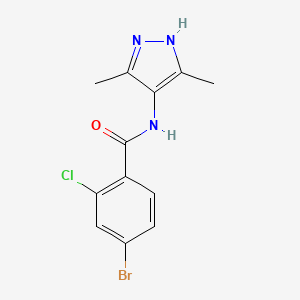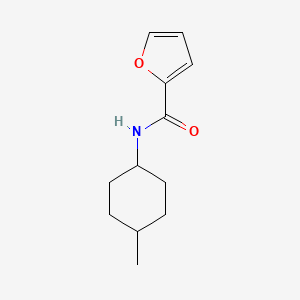
2-methoxy-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide, also known as T0901317, is a synthetic compound that has been extensively studied for its potential therapeutic effects. This compound belongs to the class of liver X receptor (LXR) agonists and has been shown to have various biological activities.
Wirkmechanismus
2-methoxy-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide acts as an agonist of the liver X receptor (LXR), a member of the nuclear receptor superfamily. LXR plays a crucial role in the regulation of cholesterol and lipid metabolism. Activation of LXR by 2-methoxy-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide leads to the induction of genes involved in cholesterol efflux and reverse cholesterol transport, which results in a decrease in plasma cholesterol levels. 2-methoxy-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
2-methoxy-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been reported to increase the expression of ATP-binding cassette transporter A1 (ABCA1), which is involved in cholesterol efflux and reverse cholesterol transport. 2-methoxy-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide has also been shown to decrease the expression of pro-inflammatory cytokines and chemokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 2-methoxy-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide has been shown to have neuroprotective effects by increasing the expression of brain-derived neurotrophic factor (BDNF).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-methoxy-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide in lab experiments is its specificity towards LXR. 2-methoxy-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide has been shown to have a high affinity towards LXR, which makes it a useful tool for studying the role of LXR in various disease conditions. However, one of the limitations of using 2-methoxy-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide is its potential toxicity. 2-methoxy-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide has been reported to cause hepatotoxicity in some animal studies, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-methoxy-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide. One potential direction is the development of 2-methoxy-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide derivatives with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of the potential therapeutic effects of 2-methoxy-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide in various disease conditions such as atherosclerosis, neurodegenerative diseases, and cancer. Additionally, the role of 2-methoxy-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide in regulating glucose metabolism and insulin sensitivity needs to be further investigated.
Synthesemethoden
The synthesis of 2-methoxy-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide involves a multi-step process that includes the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 1,2,3,4-tetrahydronaphthalene to form the corresponding sulfonamide. The product is then subjected to a cyclization reaction to yield 2-methoxy-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide. The overall yield of this process is around 30%.
Wissenschaftliche Forschungsanwendungen
2-methoxy-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide has been extensively studied for its potential therapeutic effects in various disease conditions. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 2-methoxy-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide has been reported to have a beneficial effect on lipid metabolism, which makes it a potential therapeutic agent for treating hyperlipidemia and atherosclerosis. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-methoxy-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-13-10-11-17(22-2)18(12-13)23(20,21)19-16-9-5-7-14-6-3-4-8-15(14)16/h3-4,6,8,10-12,16,19H,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYUBSTUSLGHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558327.png)
![2-[1-[2-(4-Methoxypiperidin-1-yl)-2-oxoethyl]cyclohexyl]acetic acid](/img/structure/B7558330.png)
![[2-(1-ethyl-2-phenylindol-3-yl)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7558338.png)


![2-[Methyl-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]amino]acetic acid](/img/structure/B7558372.png)
![[2-(Cyclohexylmethylamino)-2-oxoethyl] 4-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]benzoate](/img/structure/B7558379.png)
![[2-(Furan-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone](/img/structure/B7558387.png)
![4-({[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B7558388.png)

![N-[1-(3-bromophenyl)ethyl]methanesulfonamide](/img/structure/B7558403.png)
![(E)-N-[1-(3-bromophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B7558406.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558413.png)